2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid 2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid
Brand Name: Vulcanchem
CAS No.: 1513346-23-0
VCID: VC5466602
InChI: InChI=1S/C14H13NO3/c16-14(17)8-12-5-1-2-6-13(12)18-10-11-4-3-7-15-9-11/h1-7,9H,8,10H2,(H,16,17)
SMILES: C1=CC=C(C(=C1)CC(=O)O)OCC2=CN=CC=C2
Molecular Formula: C14H13NO3
Molecular Weight: 243.262

2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid

CAS No.: 1513346-23-0

Cat. No.: VC5466602

Molecular Formula: C14H13NO3

Molecular Weight: 243.262

* For research use only. Not for human or veterinary use.

2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid - 1513346-23-0

Specification

CAS No. 1513346-23-0
Molecular Formula C14H13NO3
Molecular Weight 243.262
IUPAC Name 2-[2-(pyridin-3-ylmethoxy)phenyl]acetic acid
Standard InChI InChI=1S/C14H13NO3/c16-14(17)8-12-5-1-2-6-13(12)18-10-11-4-3-7-15-9-11/h1-7,9H,8,10H2,(H,16,17)
Standard InChI Key WGYHSZZTNHKSPK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)O)OCC2=CN=CC=C2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a phenyl ring connected via an ether linkage (-O-) to a pyridine ring at the 3-position, with an acetic acid group (-CH2_2COOH) attached to the phenyl ring’s 2-position. This configuration is captured in its IUPAC name, 2-[2-(pyridin-3-ylmethoxy)phenyl]acetic acid, and the SMILES notation C1=CC=C(C(=C1)CC(=O)O)OCC2=CN=CC=C2 . The pyridine ring introduces aromatic nitrogen, which may enhance interactions with biological targets, while the acetic acid group offers potential for salt formation, improving solubility.

Spectroscopic and Computational Identifiers

  • InChIKey: WGYHSZZTNHKSPK-UHFFFAOYSA-N

  • Standard InChI: InChI=1S/C14H13NO3/c16-14(17)8-12-5-1-2-6-13(12)18-10-11-4-3-7-15-9-11/h1-7,9H,8,10H2,(H,16,17) .
    These identifiers facilitate precise database searches and computational modeling, critical for drug discovery workflows.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1513346-23-0
Molecular FormulaC14H13NO3\text{C}_{14}\text{H}_{13}\text{NO}_{3}
Molecular Weight243.26 g/mol
SMILESC1=CC=C(C(=C1)CC(=O)O)OCC2=CN=CC=C2

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via Williamson ether synthesis, a two-step process involving:

  • Formation of the ether linkage: Reaction of pyridin-3-ylmethanol with a brominated phenylacetic acid derivative under basic conditions (e.g., NaOH or K2_2CO3_3) to form the methoxy bridge.

  • Acetic acid moiety introduction: Hydrolysis of ester intermediates or direct substitution to attach the carboxylic acid group.

Alternative methods may employ Ullmann coupling or nucleophilic aromatic substitution, though these are less commonly reported. The lack of detailed reaction conditions in public literature underscores the need for optimized synthetic protocols.

Purification and Characterization

Post-synthesis, purification is achieved via column chromatography or recrystallization. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. For instance:

  • 1^1H NMR: Peaks corresponding to the pyridine protons (δ 8.5–7.2 ppm), phenyl ring (δ 7.4–6.8 ppm), and acetic acid methylene (δ 3.6 ppm).

  • MS: Molecular ion peak at m/z 243.26.

Physicochemical Properties

Crystallography and Conformational Analysis

No single-crystal X-ray diffraction data are available. Computational models (e.g., density functional theory) predict a planar phenyl-pyridine system with the acetic acid group adopting a gauche conformation relative to the ether linkage .

Research Gaps and Future Directions

Pharmacokinetic Studies

Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized. In vitro assays using Caco-2 cells or hepatic microsomes are needed to evaluate bioavailability and metabolic stability .

Target Identification

High-throughput screening against kinase libraries or GPCR panels could elucidate specific molecular targets. Computational docking studies using the InChIKey WGYHSZZTNHKSPK-UHFFFAOYSA-N may prioritize candidates for experimental validation .

Toxicity Profiling

Acute and chronic toxicity studies in preclinical models are essential to establish safety margins. The compound’s similarity to known drugs warrants caution regarding off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator